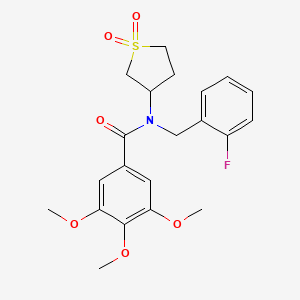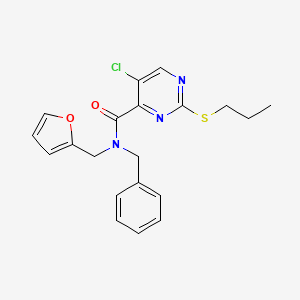![molecular formula C28H28ClN3O2 B11416072 4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one](/img/structure/B11416072.png)
4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1-[3-(4-Chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one is a complex organic compound with a unique structure that combines elements of benzodiazole, pyrrolidinone, and chlorophenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol derivative reacts with a suitable alkylating agent.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Final Coupling: The final step involves coupling the benzodiazole core with the pyrrolidinone ring through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mécanisme D'action
The mechanism of action of 4-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one
- 3-(4-chlorophenyl)propionic acid
Uniqueness
4-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one is unique due to its combination of structural elements, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C28H28ClN3O2 |
|---|---|
Poids moléculaire |
474.0 g/mol |
Nom IUPAC |
4-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]-1-(2-ethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C28H28ClN3O2/c1-2-20-8-3-5-10-25(20)32-19-21(18-27(32)33)28-30-24-9-4-6-11-26(24)31(28)16-7-17-34-23-14-12-22(29)13-15-23/h3-6,8-15,21H,2,7,16-19H2,1H3 |
Clé InChI |
AVPCKKDKTRJREM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11415989.png)
methanone](/img/structure/B11415993.png)



![4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11416011.png)


![3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416036.png)
![1-[4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl]piperidine-4-carboxamide](/img/structure/B11416043.png)
![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11416045.png)

![Dimethyl {5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11416054.png)

